6-(3,3,3-Trifluoropropoxy)nicotinic acid

Vue d'ensemble

Description

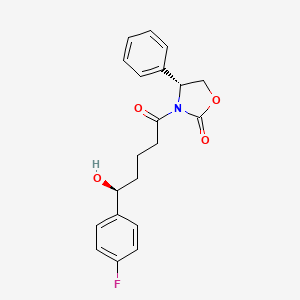

6-(3,3,3-Trifluoropropoxy)nicotinic acid, also known as TFPAN, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TFPAN is a derivative of nicotinic acid, which is a naturally occurring compound found in many foods, including meat, fish, and dairy products. TFPAN has been synthesized through various methods and has shown promising results in various scientific studies.

Applications De Recherche Scientifique

Nicotinic Acid and Cardiovascular Disease Prevention Nicotinic acid, also known as niacin, is recognized for its potent effects on lipid profiles, notably in lowering LDL and VLDL cholesterol while elevating HDL cholesterol. This alteration in lipid profiles is linked to a reduced risk of coronary heart disease, highlighting nicotinic acid's therapeutic potential. Recent studies have shed light on its mechanisms, including the identification of the G-protein-coupled receptor 109A (GPR109A) as the receptor for nicotinic acid, leading to favorable changes in HDL cholesterol. Beyond its lipid-mediated effects, nicotinic acid has shown anti-inflammatory properties, such as enhancing adiponectin secretion, which adds to its atheroprotective roles. The ongoing clinical trials will further clarify nicotinic acid's position in atherosclerosis treatment, with additional research needed to explore its broader effects (Digby, Lee, & Choudhury, 2009).

Clinical Use in Lipid Disorders Nicotinic acid has a long-standing application in treating lipid disorders, leveraging its ability to lower VLDL and LDL levels and increase HDL levels. It's particularly beneficial in patients with coronary artery disease, potentially slowing or reversing atherosclerosis progression. However, its use is often tempered by common side effects such as flushing, skin rash, and gastric upset. Despite these drawbacks, nicotinic acid's efficacy, cost-effectiveness, and relative safety make it a valuable option in hyperlipidemia management (Figge, Figge, Souney, Mutnick, & Sacks, 1988).

Niacin and Glucose Control Niacin's impact on glucose control in dyslipidemic patients, with or without diabetes, has been a subject of research. While niacin can modestly elevate fasting glucose and HbA1c levels, these effects are generally manageable and reversible. Importantly, niacin or niacin-statin regimens have demonstrated clinical benefits in cardiovascular risk reduction, outweighing the mild impacts on glycemic regulation. This underscores the importance of monitoring and managing glycemic control upon initiating or adjusting niacin treatment (Goldberg & Jacobson, 2008).

Extended-Release Niacin in Dyslipidemia Treatment Prolonged-release nicotinic acid offers a balance between efficacy and tolerability, reducing the incidence of side effects associated with other formulations. It effectively modulates all major lipid fractions, particularly raising HDL-cholesterol and lowering lipoprotein(a). Its compatibility with statins enhances its utility in treating atherogenic dyslipidemia, common in type 2 diabetes and metabolic syndrome, without significantly affecting glycemic control in most diabetic patients. This profile positions prolonged-release nicotinic acid as a strategic addition to lipid management, especially when statins alone are insufficient (McCormack & Keating, 2005).

Propriétés

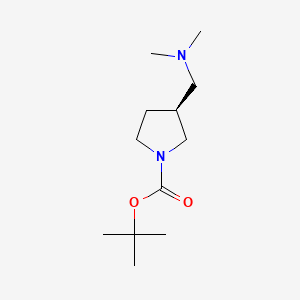

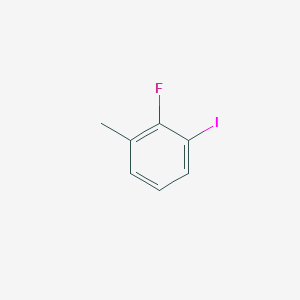

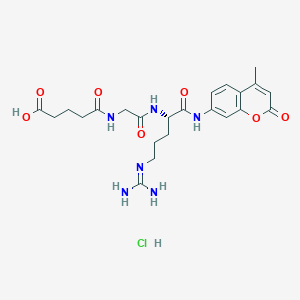

IUPAC Name |

6-(3,3,3-trifluoropropoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c10-9(11,12)3-4-16-7-2-1-6(5-13-7)8(14)15/h1-2,5H,3-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBDXIVWIBZJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)OCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,3,3-Trifluoropropoxy)nicotinic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

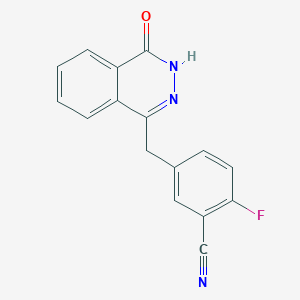

![(2e)-3-{3-[6-(4-Methyl-1,4-Diazepan-1-Yl)pyrazin-2-Yl]phenyl}prop-2-Enoic Acid](/img/structure/B1343932.png)